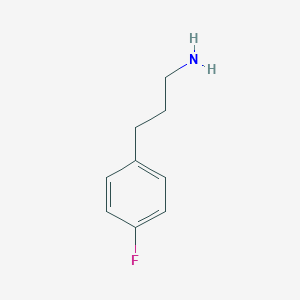

3-(4-Fluorophenyl)propan-1-amine

Description

Significance of Fluorine in Organic and Medicinal Chemistry

Fluorine, the most electronegative element, imparts unique properties to organic molecules, making it a valuable tool in medicinal chemistry. tandfonline.com Its small size allows it to often replace hydrogen without significant steric hindrance. tandfonline.com The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and physicochemical properties such as lipophilicity and pKa. acs.orgchemxyne.comnih.govacs.org These modifications can lead to enhanced drug efficacy, better membrane permeability, and improved pharmacokinetic profiles. chemxyne.commdpi.com The use of the fluorine-18 (B77423) isotope is also crucial in positron emission tomography (PET) imaging, a noninvasive diagnostic technique. chemxyne.comnih.gov

Historical Context of Propanamine Derivatives in Scientific Inquiry

Propanamine, also known as n-propylamine, is a simple alkylamine that has been a subject of scientific interest for many years. nih.govwikipedia.org Its derivatives are integral components in a wide array of more complex molecules with diverse applications. In medicinal chemistry, the propanamine scaffold is found in numerous therapeutic agents. For instance, nortriptyline, a tricyclic antidepressant, features a propanamine side chain and was first synthesized in the early 1960s. wikipedia.org The versatility of the propanamine structure has allowed for extensive structure-activity relationship (SAR) studies, leading to the development of various compounds with tailored biological activities.

Research Landscape of 3-(4-Fluorophenyl)propan-1-amine within Fluorinated Amine Chemistry

This compound is a specific fluorinated amine that has garnered attention within the broader field of chemical research. Its structure, featuring a fluorinated phenyl ring attached to a propanamine tail, makes it a valuable building block for the synthesis of more complex molecules. Research involving this compound and its analogs often focuses on their potential as central nervous system agents, particularly as monoamine reuptake inhibitors. nih.govwikipedia.org The presence of the fluorine atom is critical, as it can modulate the compound's interaction with biological targets and its metabolic fate.

Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. The characterization of these compounds relies on a suite of spectroscopic and analytical techniques to confirm their identity and purity.

Synthetic Methodologies

The synthesis of related fluorinated propanamine derivatives often involves multi-step reaction sequences. A common approach for creating similar structures, such as (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol, starts with commercially available materials like a substituted benzaldehyde (B42025) and a chiral amino alcohol. Another general method for synthesizing amines involves the reduction of amides using reagents like lithium aluminum hydride (LAH). nih.gov One-pot syntheses for creating trifluoromethyl amines have also been developed, highlighting the ongoing innovation in fluorinated amine synthesis. rsc.org

Spectroscopic and Analytical Data

The structural confirmation of this compound and its analogs relies on various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is fundamental for elucidating the carbon-hydrogen framework and confirming the presence and position of the fluorine atom. mdpi.com Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound. nih.gov For instance, the mass spectrum of a related compound, 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, shows characteristic isotopic peaks that confirm its elemental composition. mdpi.com

Physicochemical Properties

The physicochemical properties of this compound are significantly influenced by the presence of the fluorine atom and the amine group. These properties are crucial for its behavior in both chemical reactions and biological systems.

Chemical Properties

The chemical properties of this compound are characteristic of a primary amine and a fluorinated aromatic compound. The amine group is basic and can participate in a variety of reactions, including salt formation, acylation, and alkylation. The fluorophenyl group influences the electron density of the aromatic ring and can affect the reactivity of the molecule in electrophilic aromatic substitution reactions.

Physical Properties

This compound is expected to be a liquid at room temperature, similar to its parent compound, propylamine (B44156). wikipedia.org The presence of the fluorine atom increases the molecular weight and can influence properties like boiling point and density. The solubility of the compound is affected by both the polar amine group, which can form hydrogen bonds with water, and the nonpolar fluorophenyl group.

Chemical Reactivity and Reactions

The reactivity of this compound is dictated by the functional groups present in its structure. The amine and the fluorinated aromatic ring are the primary sites for chemical transformations.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFDQESZTDBKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424328 | |

| Record name | 3-(4-fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101488-65-7 | |

| Record name | 3-(4-fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorophenyl Propan 1 Amine and Analogues

Established Synthetic Pathways to 3-(4-Fluorophenyl)propan-1-amine

Reduction Strategies of Precursor Compounds

A primary and well-established route to this compound involves the reduction of precursor compounds containing the requisite carbon skeleton. Nitriles and amides are common starting points for these transformations. For instance, 3-(4-fluorophenyl)propanenitrile (B3188889) can be effectively reduced to the target amine. This reduction can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Catalytic hydrogenation offers a scalable and often more environmentally benign approach. For example, the reduction of 3-(4-fluorophenyl)-2-propenenitrile (also known as 4-fluorocinnamonitrile) can yield this compound. scbt.com This process typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to ensure complete reduction of both the nitrile group and the carbon-carbon double bond.

Another related precursor is 3-chloro-1-(4-fluorophenyl)propan-1-one. bldpharm.com This compound can be converted to the corresponding amine through a sequence of reactions, likely involving initial displacement of the chloride followed by reduction of the ketone and subsequent amination or reduction of an intermediate oxime or imine.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of pharmaceutical compounds. Several stereoselective methods have been developed for the synthesis of chiral 3-arylpropan-1-amines.

One approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a key reaction step. For example, enantioselective reduction of a prochiral ketone precursor can establish the desired stereocenter. Another strategy is the stereoselective synthesis of chiral 3-aryl-1-alkynes, which can then be further elaborated to the desired chiral amines. researchgate.net This can be achieved through the cross-coupling of bromoallenes with organocuprate reagents, where the stereochemistry of the allene (B1206475) precursor dictates the stereochemistry of the product. researchgate.net

Furthermore, biocatalysis has emerged as a powerful tool for the synthesis of enantiopure amines. nih.gov Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. nih.govrsc.org These enzymatic methods operate under mild conditions and offer excellent stereoselectivity, making them an attractive alternative to traditional chemical methods. nih.gov The development of three-component enzymatic strategies, combining aldol (B89426) reactions with reductive aminations, has further expanded the toolkit for creating complex chiral amino-polyols. nih.gov

Novel Methodologies and Process Optimization

One-Pot Synthesis Techniques for Related Structures

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. Several one-pot methods have been developed for the synthesis of related structures, which could be adapted for this compound.

For example, a one-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles has been reported. nih.gov This approach could potentially be modified to produce 3-arylpropan-1-amines. Similarly, one-pot syntheses of various heterocyclic compounds, such as 1-aryl-3-trifluoromethylpyrazoles and 3-amino-1,2,4-triazoles, demonstrate the power of this strategy in rapidly building molecular complexity from simple starting materials. nih.govorganic-chemistry.orgresearchgate.net

Catalytic Approaches in Amine Synthesis

Catalytic methods are at the forefront of modern organic synthesis due to their ability to promote reactions with high efficiency and selectivity. In the context of amine synthesis, various catalytic approaches are relevant to the preparation of this compound and its analogues.

Rhodium-catalyzed amination of phenols has been described as a direct route to anilines, and while not directly applicable to the synthesis of an alkyl amine, it highlights the ongoing development of novel C-N bond-forming reactions. nih.govresearchgate.netorganic-chemistry.org More directly relevant is the use of Brønsted acids to catalyze the direct reductive amination of carbonyl compounds, providing a practical route to tertiary amines. rsc.org

The optimization of catalytic processes is also a key area of research. Machine learning-driven optimization has been successfully applied to the continuous-flow photoredox synthesis of tertiary amines, demonstrating the potential for advanced technologies to accelerate the development of robust and efficient synthetic methods. nih.gov

Synthesis of Derivatives and Substituted Analogues

The synthesis of derivatives and substituted analogues of this compound is crucial for exploring structure-activity relationships in drug discovery programs. A wide range of synthetic transformations can be employed to modify the parent molecule.

For instance, N-alkylation or N-acylation of the primary amine can be readily achieved to produce a library of substituted analogues. The synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives has been reported, showcasing the derivatization of a related structural scaffold. orientjchem.org

Furthermore, the aromatic ring can be further functionalized, or alternative aromatic and heterocyclic systems can be introduced. The synthesis of various 3-aryl-substituted aminopropanols and their derivatives demonstrates the versatility of the synthetic routes in accommodating different substitution patterns on the aromatic ring. nih.gov Additionally, multicomponent reactions offer an efficient means to generate diverse libraries of related compounds, such as fused pyrrolocoumarins, from simple building blocks. mdpi.com

Exploration of Alkylation and Acylation Reactions

The functionalization of the primary amine in this compound is a key step in the synthesis of its derivatives. Both alkylation and acylation provide pathways to a diverse range of secondary and tertiary amines, and amides, respectively.

Alkylation Reactions

Direct N-alkylation of primary amines like this compound with alkyl halides can be challenging to control. The reaction often leads to a mixture of mono- and di-alkylated products, and potentially even quaternary ammonium (B1175870) salts, because the product secondary amine is often more nucleophilic than the starting primary amine. wikipedia.org

A more controlled and widely adopted method for mono-alkylation is reductive amination . masterorganicchemistry.comlibretexts.org This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com The use of mild, selective reducing agents is crucial to prevent the reduction of the initial carbonyl compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine intermediate. masterorganicchemistry.comwikipedia.org This method offers high yields and selectivity for the desired N-alkylated product. masterorganicchemistry.com

| Reactant (Aldehyde/Ketone) | Reducing Agent | Product (N-Substituted Derivative) |

| Formaldehyde | Sodium Triacetoxyborohydride | N-Methyl-3-(4-fluorophenyl)propan-1-amine |

| Acetaldehyde | Sodium Cyanoborohydride | N-Ethyl-3-(4-fluorophenyl)propan-1-amine |

| Acetone | Sodium Triacetoxyborohydride | N-Isopropyl-3-(4-fluorophenyl)propan-1-amine |

| Cyclohexanone | Sodium Cyanoborohydride | N-Cyclohexyl-3-(4-fluorophenyl)propan-1-amine |

Table 1: Illustrative examples of N-alkylation of this compound via reductive amination.

Acylation Reactions

N-acylation of this compound is a straightforward and efficient reaction that yields stable amide derivatives. This transformation is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl).

Another important acylation-type reaction is the formation of ureas, which can be accomplished by reacting the amine with an isocyanate. ucanr.edu These reactions are generally high-yielding and proceed under mild conditions. The resulting amides and ureas are prevalent structures in medicinal chemistry and materials science.

| Acylating Agent | Base (if applicable) | Product (N-Acyl Derivative) |

| Acetyl Chloride | Triethylamine | N-(3-(4-Fluorophenyl)propyl)acetamide |

| Benzoyl Chloride | Pyridine | N-(3-(4-Fluorophenyl)propyl)benzamide |

| Acetic Anhydride | None/Pyridine | N-(3-(4-Fluorophenyl)propyl)acetamide |

| Phenyl Isocyanate | Not Applicable | 1-(3-(4-Fluorophenyl)propyl)-3-phenylurea |

Table 2: Representative N-acylation reactions of this compound.

Incorporation into Complex Molecular Scaffolds

The true value of this compound in synthetic chemistry is realized when it is used as a foundational building block for constructing larger, more complex molecules. nih.govwhiterose.ac.uk Its functional handle, the primary amine, serves as a point of attachment for incorporating the 4-fluorophenylpropyl motif into diverse molecular architectures, particularly heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

Primary amines are critical synthons for the creation of a vast array of nitrogen-containing heterocycles. nih.gov By reacting with bifunctional electrophiles, this compound can undergo cyclocondensation reactions to form rings. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of substituted pyridines, while reaction with succinic anhydride derivatives can be a pathway to substituted succinimides, which can be further transformed into other heterocyclic systems like 1,2,4-triazoles. rsc.org These heterocyclic cores are ubiquitous in pharmacologically active compounds.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. researchgate.net this compound is an ideal candidate for MCRs that utilize an amine component. For instance, in a three-component reaction with an aldehyde and an alkyne, it can be used to synthesize complex propargylamines. researchgate.net This approach allows for the rapid generation of diverse chemical libraries from simple starting materials.

Amide Bond Formation in Complex Synthesis

As detailed in the acylation section, the formation of an amide bond is a robust and reliable reaction. This strategy is frequently used to append the 3-(4-fluorophenyl)propyl group to larger molecular scaffolds. For example, in the synthesis of potential enzyme inhibitors, an amine building block can be coupled with a complex carboxylic acid partner using peptide coupling reagents (e.g., EDC, HATU) to form a key amide linkage. mdpi.com This approach was utilized in the synthesis of soluble epoxide hydrolase inhibitors, where various amines were reacted with isocyanates or coupled with carboxylic acids to produce a library of urea (B33335) and amide derivatives for biological evaluation. ucanr.edu

| Reaction Type | Key Reagents | Resulting Scaffold/Linkage | Synthetic Utility |

| Cyclocondensation | 1,3-Diketones | Substituted Pyridine Ring | Access to core structures in agrochemicals and pharmaceuticals. |

| Urea Formation | Isocyanates | Urea Linkage | Building blocks for enzyme inhibitors and polymers. ucanr.edu |

| Amide Coupling | Carboxylic Acids, Coupling Agents (EDC) | Amide Linkage | Incorporation into peptide-like structures and complex natural product analogues. mdpi.com |

| Multi-Component Reaction | Aldehydes, Alkynes | Complex Propargylamine | Rapid assembly of diverse and complex molecular libraries. researchgate.net |

Table 3: Strategies for incorporating this compound into complex molecular scaffolds.

Reactivity and Mechanistic Studies of 3 4 Fluorophenyl Propan 1 Amine

Chemical Transformations of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 3-(4-fluorophenyl)propan-1-amine makes it a nucleophilic center, susceptible to a variety of chemical transformations. These reactions primarily involve oxidation and nucleophilic substitution, leading to a range of functionalized derivatives.

Oxidation Pathways and Product Characterization

The oxidation of primary amines can yield a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of analogous primary amines and arylamines provides insight into its potential oxidation pathways.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are known to oxidize primary amines. For primary amines with a hydrogen on the alpha-carbon, the reaction can proceed to form aldehydes or ketones. In the case of this compound, oxidation could potentially yield 3-(4-fluorophenyl)propanal (B1354038) or, with further oxidation, 3-(4-fluorophenyl)propanoic acid. The oxidation of other substituted phenethylamines has been shown to result in the formation of the corresponding carboxylic acids masterorganicchemistry.com.

The oxidation of arylamines can be more complex, sometimes leading to the formation of colored products such as azoxybenzenes and phenazines, particularly with milder oxidizing agents or under specific catalytic conditions. However, given the aliphatic nature of the amine in this compound, the primary oxidation is more likely to occur at the amino group or the benzylic position of the propyl chain.

Table 1: Potential Oxidation Products of this compound

| Product Name | Chemical Structure | Notes |

| 3-(4-Fluorophenyl)propanal | F-C₆H₄-CH₂CH₂CHO | Initial oxidation product |

| 3-(4-Fluorophenyl)propanoic acid | F-C₆H₄-CH₂CH₂COOH | Product of further oxidation |

Nucleophilic Substitution Reactions

The nucleophilic character of the primary amine in this compound allows it to readily participate in nucleophilic substitution reactions. These reactions are fundamental for the synthesis of more complex derivatives.

N-Alkylation:

Primary amines, including this compound, can be N-alkylated by reacting with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. researchgate.netnih.gov

A common challenge in the N-alkylation of primary amines is over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt. nih.govwikipedia.org To achieve mono-alkylation, a large excess of the primary amine is often used. For instance, the N-methylation of the closely related 3-phenylpropan-1-amine has been reported, yielding N-methyl-3-phenylpropan-1-amine nih.govnih.gov.

N-Acylation:

Primary amines can also undergo N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction is generally a robust and efficient way to form amide bonds. The N-acylation of various amines, including aromatic and aliphatic ones, has been extensively studied and is a common transformation in organic synthesis nih.govresearchgate.netbath.ac.ukmdpi.com. For example, the reaction of this compound with acetyl chloride would be expected to yield N-(3-(4-fluorophenyl)propyl)acetamide. N-acylation is often a chemoselective process and can be used to protect the amine functionality during other synthetic steps nih.gov.

Table 2: Representative Nucleophilic Substitution Products of this compound

| Reactant | Product Name | Reaction Type |

| Methyl Iodide | N-methyl-3-(4-fluorophenyl)propan-1-amine | N-Alkylation |

| Acetyl Chloride | N-(3-(4-fluorophenyl)propyl)acetamide | N-Acylation |

Influence of Fluorine on Reaction Mechanisms and Selectivity

The presence of a fluorine atom at the para-position of the phenyl ring in this compound exerts a significant electronic effect on its reactivity. Fluorine is an electronegative atom and acts as an electron-withdrawing group through the inductive effect (-I effect). However, it can also act as a weak electron-donating group through the resonance effect (+R effect) due to its lone pairs of electrons. For substituents in the para position, both effects are influential.

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. For the reaction of para-substituted benzylamines with benzyl (B1604629) bromide, a negative rho (ρ) value is typically observed, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it researchgate.net. Therefore, the para-fluoro substituent in this compound is expected to decrease the rate of its nucleophilic substitution reactions compared to the non-fluorinated analogue.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are scarce in the literature. However, data from analogous systems can provide valuable insights.

The nucleophilic substitution reactions of primary amines with alkyl halides generally follow second-order kinetics, being first order in both the amine and the alkyl halide researchgate.netepa.gov. The rate of reaction is influenced by the nature of the alkyl halide, the solvent, and, as discussed previously, the electronic and steric effects of substituents on the amine.

A study on the reaction of meta- and para-substituted benzylamines with benzyl bromide in methanol (B129727) showed that the reaction follows a second-order path. The activation parameters were calculated, and the Hammett reaction constant (ρ) was found to decrease with an increase in temperature researchgate.netepa.gov. This is consistent with a mechanism involving the formation of an SN2-type transition state.

In-Depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive investigation into the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound has been significantly hindered by a scarcity of publicly available empirical data. Despite extensive searches for detailed experimental findings on its vibrational and nuclear magnetic resonance properties, specific data sets for Fourier Transform Infrared (FT-IR), Raman, Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and two-dimensional NMR spectroscopy are not readily accessible in scientific literature or databases.

The intended analysis, which was to be structured around a detailed examination of the compound's spectroscopic signatures, could not be completed. This includes the assignment of vibrational frequencies, the determination of chemical shifts and coupling constants, and the application of advanced techniques like COSY, HSQC, and HMBC for full structural confirmation.

While general principles of spectroscopy for amines and aromatic fluorine compounds are well-established, the specific experimental values and spectral interpretations for this compound are not present in the public domain. Research articles detailing the synthesis of this specific compound, which would typically include such characterization data, were not found to be available.

Consequently, the generation of data tables and a detailed research-backed article as per the requested outline is not possible at this time. The scientific community has yet to publish the in-depth spectroscopic analysis required for a thorough public discussion of this particular molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from a mixture based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₉H₁₂FN, 153.2 g/mol ). However, primary amines can sometimes exhibit weak or absent molecular ion peaks due to rapid fragmentation. libretexts.orgdocbrown.info The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, a significant fragment would be expected from the loss of an ethyl group from the propyl chain, leading to a prominent ion. Another characteristic fragmentation pathway involves the cleavage of the bond beta to the aromatic ring, which can lead to the formation of a stable tropylium-like ion or other resonance-stabilized fragments.

Challenges in the GC-MS analysis of primary amines include peak tailing due to the interaction of the basic amine group with the acidic sites on the GC column. Derivatization of the amine group can mitigate this issue and improve chromatographic performance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative for the analysis of this compound, particularly when dealing with less volatile derivatives or when analyzing complex matrices. In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically employed.

In positive-ion ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺, which would be observed at a mass-to-charge ratio (m/z) of 154.2. This technique often results in less fragmentation compared to EI, providing a clear indication of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion, providing valuable structural information. For instance, the fragmentation of the [M+H]⁺ ion of a related compound, 3-amino-1-(4-fluorophenyl)propan-1-ol, shows a characteristic loss of water ([M+H-H₂O]⁺). uni.lu A similar loss of ammonia (B1221849) could be a potential fragmentation pathway for this compound under certain conditions.

Table 1: Predicted LC-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.1132 |

| [M+Na]⁺ | 176.0951 |

| [M+K]⁺ | 192.0691 |

| [M-H]⁻ | 152.0976 |

Note: These are theoretical values based on the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound (C₉H₁₂FN), the theoretical exact mass of the neutral molecule is 153.0954. HRMS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm). This precision is invaluable for confirming the identity of the compound and for elucidating the elemental composition of fragment ions observed in GC-MS or LC-MS/MS experiments, thereby providing strong evidence for proposed fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound or a salt thereof is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles.

Table 2: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1003 |

| Z | 4 |

Note: This data is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorption of the 4-fluorophenyl group. Aromatic systems typically exhibit characteristic absorption bands in the UV region.

The spectrum would likely show a strong absorption band around 200-220 nm, corresponding to the π → π* transition of the benzene (B151609) ring, and a weaker, more structured band between 250-280 nm, known as the B-band (benzenoid band). The presence of the fluorine substituent and the propylamino group may cause a slight shift (either a bathochromic or hypsochromic shift) in the position and intensity of these absorption maxima compared to unsubstituted benzene. The solvent used for the analysis can also influence the spectrum due to solvatochromic effects. While specific experimental spectra for this compound are not widely published, the analysis of related aromatic amines and fluorinated compounds suggests these general features. nih.govresearchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in Ethanol

| Transition | Expected λmax (nm) |

| π → π* | ~ 210 |

| Benzenoid B-band | ~ 265 |

Note: These are estimated values based on the chromophores present in the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Reactivity of the Amine Group

The primary amine group in 3-(4-Fluorophenyl)propan-1-amine is a nucleophilic center and can readily react with electrophiles. Common reactions include:

Salt Formation: Reaction with acids to form ammonium (B1175870) salts.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reactions Involving the Fluorophenyl Group

The fluorophenyl group can undergo electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group. The directing effect of the fluorine atom (ortho, para-directing) will influence the position of substitution.

Pharmacological and Biological Research

The pharmacological research on this compound and its analogs has primarily focused on their potential as modulators of monoamine neurotransmitter systems.

Monoamine Reuptake Inhibition

Many antidepressant and psychostimulant drugs exert their effects by inhibiting the reuptake of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. nih.govwikipedia.org This inhibition leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. wikipedia.org Research has shown that various fluorinated propanamine derivatives can act as potent monoamine reuptake inhibitors. For example, studies on tropane (B1204802) analogs with bis(4-fluorophenyl) groups have demonstrated their inhibitory activity at the dopamine transporter (DAT). nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For fluorinated propanamines, SAR studies have explored how modifications to different parts of the molecule affect its potency and selectivity as a reuptake inhibitor. nih.gov For instance, research on a series of FPMINT analogues, which contain a fluorophenylpiperazinyl moiety, has shown that the position and type of substituent on the aromatic rings are critical for their inhibitory effects on nucleoside transporters. polyu.edu.hk

Potential Therapeutic Applications

The ability of fluorinated propanamine derivatives to act as monoamine reuptake inhibitors suggests their potential for therapeutic applications in conditions where these neurotransmitter systems are implicated. nih.gov These could include depression, attention deficit hyperactivity disorder (ADHD), and other neurological and psychiatric disorders. wikipedia.org The development of selective inhibitors for specific transporters is an active area of research, aiming to create more targeted therapies with fewer side effects. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the accurate prediction of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries to their lowest energy state and for calculating electronic properties. For derivatives of fluorinated phenethylamines, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), are commonly employed. researchgate.netnih.govtandfonline.com

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-F | ~1.35 |

| C-N | ~1.47 |

| C-C-C (aliphatic) | ~112° |

| H-C-H (aliphatic) | ~109° |

| Note: The data presented is for a related compound and serves as an illustrative example of typical values obtained from DFT calculations. |

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For example, theoretical vibrational frequencies can be calculated and scaled to match experimental FT-IR and Raman spectra. This comparison helps in the assignment of vibrational modes to specific molecular motions. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). acs.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions within the molecule. For a derivative of 4-fluorophenethylamine (B75468), TD-DFT calculations have been shown to align well with experimental findings. acs.org

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. acs.orgnih.gov

For a derivative of 4-fluorophenethylamine, the HOMO and LUMO energies were calculated at the B3LYP/6-31G(d,p) level of theory. acs.orgnih.gov The HOMO was found to be located on the selenium atom in this specific derivative, indicating its role as a nucleophilic center, while the LUMO was distributed over the imidazolyl moiety. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -5.14 |

| ELUMO | -0.02 |

| Energy Gap (ΔE) | 5.12 |

| Note: Data is for an N-(4-fluorophenethyl)-2-(3-methyl-2-selenoxo-2,3-dihydro-1H-imidazol-1-yl)acetamide derivative. acs.orgnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. acs.org

In a study of a 4-fluorophenethylamine derivative, the MEP analysis revealed a highly negative region around the oxygen atom of the acetamide (B32628) group, indicating it as a strong electronegative center. acs.org For 3-(4-Fluorophenyl)propan-1-amine, it is expected that the nitrogen atom of the amine group would be a region of negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov It allows for the investigation of charge transfer and intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. The analysis provides information on the charge distribution among the atoms (NBO charges) and the energetic importance of donor-acceptor (bond-antibond) interactions. nih.gov

In a computational study of dithiocarbamate (B8719985) analogs of 4-fluorophenethylamine, NBO analysis was performed to understand the electronic nature of the dithiocarbamate group. nih.gov The NBO charges on the sulfur atoms were calculated to assess their Lewis basicity and potential for binding to metal ions. nih.gov For this compound, NBO analysis would be expected to show a significant negative charge on the fluorine and nitrogen atoms and would quantify the stabilization energy associated with interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-H and C-C bonds.

| Compound | Atom | ESP Charge | NBO Charge |

| Dithiocarbamate analog of 4-fluorophenethylamine | S1 | -0.529 | -0.279 |

| S2 | -0.473 | -0.364 | |

| Note: Data is for a simplified dithiocarbamate analog of 4-fluorophenethylamine. nih.gov |

Reactivity Indices and Fukui Functions

Fukui functions, denoted as f(r), quantify the change in electron density at a specific point r when the total number of electrons in the system changes. For practical applications, these are often condensed to atomic sites, yielding condensed Fukui functions that indicate the susceptibility of each atom to nucleophilic or electrophilic attack.

In a study on methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, the condensed Fukui functions were calculated to identify reactive centers. The analysis revealed that the oxygen and nitrogen atoms, as well as certain carbon atoms, were the most sensitive to electrophilic attack, signifying them as the primary sites for interaction with electron-seeking reagents. Conversely, other specific carbon atoms were identified as the most susceptible to nucleophilic attack, indicating their propensity to react with electron-rich species. researchgate.net

For a hypothetical analysis of this compound, one would anticipate that the nitrogen atom of the amine group would be a primary site for electrophilic attack due to the lone pair of electrons, making it a Lewis basic center. The fluorinated phenyl ring also presents interesting reactivity. The fluorine atom, being highly electronegative, influences the electron distribution across the ring. The Fukui functions would likely indicate that the carbon atom bonded to the fluorine (C4) and the ortho and para carbons relative to the propyl-amine substituent would have distinct reactivity profiles, making them potential sites for various chemical transformations.

Table 1: Hypothetical Condensed Fukui Function Analysis for this compound

| Atom/Region | Predicted Susceptibility to Electrophilic Attack (f-) | Predicted Susceptibility to Nucleophilic Attack (f+) | Rationale |

| Nitrogen (N) | High | Low | Lone pair of electrons makes it a prime target for electrophiles. |

| Fluorine (F) | Low | Moderate | High electronegativity, but can participate in certain interactions. |

| C4 (Carbon bonded to F) | Moderate | High | Electron-withdrawing effect of F makes it susceptible to nucleophiles. |

| Ortho Carbons (C3, C5) | Moderate | Moderate | Influenced by both the fluorine and the alkylamine substituent. |

| Para Carbon (C1) | Moderate | Moderate | Positioned opposite the fluorine, electronic effects are transmitted. |

This table is predictive and based on general principles of chemical reactivity and data from analogous structures. Specific computational studies are required for precise values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, intermolecular interactions, and the influence of the solvent environment. While specific MD simulation studies focused solely on this compound are not prevalent, research on related fluorinated phenethylamines provides a strong basis for understanding its likely dynamic properties.

A study on the monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine, an isomer of the target compound, utilized mass-selected resonance-enhanced two-photon ionization and ionization-loss stimulated Raman spectroscopies, complemented by DFT calculations, to investigate the impact of the fluorine atom on conformational flexibility and noncovalent interactions. nih.gov The results from such studies are crucial for parameterizing force fields used in MD simulations.

The key findings from the study on the ortho-fluorinated analogue indicated that the fluorine atom significantly influences the conformational landscape and the nature of hydrogen bonding. nih.gov For this compound, an MD simulation would likely reveal the following:

Conformational Flexibility: The propyl chain allows for considerable conformational freedom. MD simulations would map the potential energy surface, identifying the most stable conformers and the energy barriers between them. The interaction between the fluorine atom and the amine group, though separated by the propyl chain, could lead to specific folded conformations being more prevalent.

Solvation Effects: In an aqueous environment, water molecules would form hydrogen bonds with the amine group. MD simulations can quantify the strength and lifetime of these hydrogen bonds, revealing how the molecule interacts with its local environment.

Intermolecular Interactions: Simulations of multiple molecules would elucidate the nature of intermolecular forces. The fluorophenyl rings could engage in π-π stacking interactions, while the amine groups would be key sites for hydrogen bonding, driving the self-assembly and bulk properties of the compound.

The presence of the fluorine atom can also modulate the lipophilicity and membrane permeability of the molecule, which are critical parameters for its biological activity. MD simulations can be employed to model the interaction of this compound with lipid bilayers, providing insights into its ability to cross cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound analogues is not detailed in the literature, extensive QSAR studies on the broader classes of phenethylamines and phenylpropylamines provide a robust framework for understanding the structural requirements for their activity at various biological targets. nih.govafricaresearchconnects.com

These studies typically involve the calculation of a wide range of molecular descriptors for a set of analogues with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are often calculated using DFT methods.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological Descriptors: Which are numerical representations of the molecular structure and branching.

In QSAR studies of phenethylamine (B48288) derivatives, it has been shown that substitutions on the phenyl ring significantly impact their biological activity. biomolther.org For analogues of this compound, a QSAR model would likely highlight the importance of the following structural features:

Position and Nature of Phenyl Ring Substituents: The presence of the fluorine atom at the para position is a key determinant of activity. QSAR models for related compounds have demonstrated that both the electronic nature (electron-withdrawing or donating) and the size of the substituent are critical. biomolther.org

Alkyl Chain Length: The length of the alkyl chain connecting the phenyl ring and the amine group is another crucial factor. The three-carbon chain of the propan-1-amine series distinguishes it from the more extensively studied phenethylamines (two-carbon chain).

Substitution on the Amine Group: N-alkylation or the introduction of other functional groups on the nitrogen atom would significantly alter the compound's properties and, consequently, its biological activity.

A hypothetical QSAR study on a series of 3-(4-substituted-phenyl)propan-1-amines might yield a model represented by an equation such as:

Biological Activity (log 1/C) = c0 + c1(logP) + c2(σ) + c3*(MR) + ...

Where log 1/C is the biological activity, logP is the lipophilicity, σ is the Hammett electronic parameter of the substituent, and MR is the molar refractivity (a measure of steric bulk).

Biological and Pharmacological Research Applications

Design Principles for Bioactive Fluorinated Amine Derivatives

The design of novel therapeutic agents often involves the strategic incorporation of fluorine to enhance a molecule's drug-like properties. The phenylpropylamine scaffold serves as a versatile template for CNS-active compounds, and the addition of a fluorine atom, as seen in 3-(4-Fluorophenyl)propan-1-amine, is a deliberate tactic to optimize its pharmacological characteristics.

Role of Fluorine in Modulating Lipophilicity and Bioavailability

Bioavailability and Metabolic Stability: A major challenge in drug design is preventing the rapid breakdown of a compound by metabolic enzymes, primarily the cytochrome P450 (CYP) family. The para-position of a phenyl ring is often susceptible to hydroxylation, a common metabolic pathway that leads to rapid inactivation and clearance. Placing a fluorine atom at this position, as in this compound, effectively blocks this metabolic site. The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the metabolic stability of the compound, prolong its half-life in the body, and ultimately enhance its bioavailability. nih.gov

Table 1: Key Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Often Increased | The carbon-fluorine bond is very strong and blocks common sites of oxidative metabolism (e.g., para-hydroxylation). nih.gov |

| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability and absorption. wikipedia.org |

| Binding Affinity | Can be Increased | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in target proteins. |

| pKa (Basicity) | Can be Decreased | The strong electron-withdrawing effect of fluorine can reduce the basicity of nearby amine groups, affecting ionization state. |

Impact of Molecular Structure on Target Interaction

The specific arrangement of atoms in this compound—a flexible three-carbon chain separating a basic amine from a fluorinated phenyl ring—is critical for its interaction with biological targets.

The Phenylpropylamine Scaffold: The parent structure, 3-phenylpropan-1-amine, is a known monoamine releasing agent that acts on norepinephrine (B1679862) and dopamine (B1211576) systems. wikipedia.org This scaffold is shared by many successful drugs that interact with monoamine transporters, including the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and the norepinephrine reuptake inhibitor (NRI) atomoxetine, which are both 3-phenoxy-3-phenylpropan-1-amine derivatives. wikipedia.org This suggests that the core structure is well-suited for binding within the active sites of these transporter proteins.

The Role of the 4-Fluoro Substituent: The placement of fluorine at the para-position of the phenyl ring can significantly influence binding affinity and selectivity. Fluorine's high electronegativity can create a dipole moment across the aromatic ring, altering electrostatic interactions with the target protein. It can also act as a hydrogen bond acceptor, forming crucial bonds with amino acid residues in a receptor or enzyme active site that would not be possible with a non-fluorinated analog. nih.gov In many classes of compounds, para-fluoro substitution has been shown to enhance potency, particularly for the serotonin transporter (SERT).

Exploration of Biological Targets and Mechanisms of Action

While specific experimental data for this compound is limited in publicly accessible literature, its biological activity can be inferred from its structural similarity to well-characterized phenylalkylamines and the known effects of para-fluoro substitution. The primary hypothesis is that this compound functions as a modulator of monoamine neurotransmitter systems.

Receptor Binding Studies

Based on its structure, the most probable biological targets for this compound are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The parent compound, 3-phenylpropylamine, is a norepinephrine-dopamine releasing agent (NDRA), implying interaction with NET and DAT. wikipedia.org The addition of a para-fluoro group often enhances affinity for SERT. Therefore, it is plausible that this compound possesses a binding profile across all three major monoamine transporters.

Table 2: Monoamine Transporter Binding Affinities of Structurally Related Compounds (Note: This table presents data for analogous compounds to infer potential targets for this compound, not for the compound itself.)

| Compound | Target | Binding Affinity (Ki, nM) |

| Paroxetine (an SSRI with a 4-fluorophenyl group) | SERT | 0.1 |

| NET | 26 | |

| DAT | 230 | |

| 4-Fluoroamphetamine (a related phenylalkylamine) | SERT | 103 |

| NET | 41 | |

| DAT | 24 |

This comparative data suggests that a 4-fluorophenylalkylamine structure is compatible with high-affinity binding at monoamine transporters, with the potential for varying degrees of selectivity.

Enzyme Inhibition and Activation Studies

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of neurotransmitters. Some phenylalkylamines are known to be substrates or inhibitors of these enzymes. Research on fluorinated phenylcyclopropylamines, which are structurally similar to phenylpropylamines, has shown that they can be potent MAO inhibitors. nih.gov One study found that the presence of a free amino group and a fluorine atom were structural features that enhanced MAO inhibition. nih.gov

The non-fluorinated parent compound, 3-phenylpropylamine, is a known substrate for MAO-B. The introduction of the fluorine atom in this compound could alter this interaction in several ways:

Blocked Metabolism: As previously discussed, the fluorine atom can block metabolic degradation, potentially making it a poorer substrate.

Altered Binding: The change in the electronic properties of the phenyl ring could modify how the compound fits into the active site of MAO, potentially turning it from a substrate into an inhibitor.

Therefore, it is plausible that this compound may act as an inhibitor of MAO, in addition to its likely effects on monoamine transporters.

Modulatory Effects on Neurotransmitter Systems

The primary mechanism of action for phenylalkylamines like this compound is typically the modulation of neurotransmitter levels in the synapse. This can occur through two main mechanisms:

Inhibition of Reuptake: By binding to monoamine transporters (SERT, DAT, NET), the compound can block the reabsorption of serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Promotion of Release (Releasing Agent): The compound can be transported into the presynaptic neuron by monoamine transporters. Once inside, it can disrupt the vesicular storage of neurotransmitters, causing the transporters to reverse their function and release neurotransmitters into the synapse.

Given that the parent compound, 3-phenylpropylamine, acts as a releasing agent wikipedia.org, and the 4-fluoro substitution is common in reuptake inhibitors (like paroxetine), this compound could potentially function as either a reuptake inhibitor, a releasing agent, or possess a mixed mechanism of action. Such a profile would classify it as a potential norepinephrine-dopamine-serotonin modulator, with significant implications for its effects on mood, cognition, and arousal.

Preclinical Evaluation of Pharmacological Activities of Derivatives

Central Nervous System (CNS) Activity

Derivatives of this compound have shown promise as modulators of central nervous system targets, particularly in the context of neurodegenerative diseases and substance use disorders.

One area of investigation has been the development of atypical dopamine transporter (DAT) inhibitors. Certain tropane-based derivatives have been synthesized and evaluated for their ability to bind to DAT, a key protein in the regulation of dopamine levels in the brain. These compounds are being explored as potential therapeutics for cocaine use disorders.

Another significant area of research is the development of agents for Alzheimer's disease. Researchers have synthesized derivatives of 3-(4-aminophenyl)-coumarin and evaluated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov One derivative, compound 4m , demonstrated potent and selective inhibition of AChE. nih.gov Furthermore, aza-fused tricyclic derivatives incorporating the 4-fluorophenyl moiety have been developed as potential imaging agents for neurofibrillary tangles, a hallmark of Alzheimer's disease. nih.gov Specifically, [18F]FPND-4 was identified as a promising candidate for positron emission tomography (PET) imaging of tau pathology. nih.gov

Additionally, benzamide (B126) derivatives containing a piperidine (B6355638) core have been synthesized and evaluated for their acetylcholinesterase inhibitory activity as potential anti-Alzheimer's agents. nih.gov

Table 1: CNS Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target/Activity | Disease Area | Key Findings | Reference |

| Tropane (B1204802) Derivatives | Dopamine Transporter (DAT) Inhibitors | Substance Use Disorders | Atypical DAT inhibition, potential for treating cocaine addiction. | |

| 3-(4-aminophenyl)-coumarin Derivatives (e.g., 4m ) | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | Compound 4m showed high AChE inhibition with an IC50 of 0.091 ± 0.011 µM. nih.gov | nih.gov |

| Aza-fused Tricyclic Derivatives (e.g., [18F]FPND-4) | Tau Tangle Imaging Agent | Alzheimer's Disease | [18F]FPND-4 identified as a promising PET tracer for neurofibrillary tangles. nih.gov | nih.gov |

| Benzamide-Piperidine Derivatives | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | Investigated as potential AChE inhibitors for Alzheimer's treatment. nih.gov | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Several classes of derivatives based on the this compound scaffold have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.

Triazole derivatives have been a particular focus of this research. For instance, a series of 1,2,4-triazole (B32235) derivatives were synthesized and showed good anti-inflammatory activity in the carrageenan-induced rat paw edema model, a common test for acute inflammation. nih.gov These compounds also exhibited analgesic effects in the tail-flick test. nih.gov

Similarly, derivatives of 3-hydroxy pyridine-4-one have been evaluated for their analgesic properties. nih.gov These compounds showed significant activity in both the acetic acid-induced writhing test and the formalin test, which are models of visceral pain and inflammatory pain, respectively. nih.gov

Furthermore, new thiourea (B124793) derivatives of the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have been synthesized and investigated. nih.gov Some of these derivatives displayed potent anti-inflammatory activity in the carrageenan-induced paw edema model, with some compounds also showing inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Derivative Class | Model/Assay | Key Findings | Reference |

| 1,2,4-Triazole Derivatives | Carrageenan-induced rat paw edema, Tail-flick test | Good anti-inflammatory and analgesic activities. nih.gov | nih.gov |

| 3-Hydroxy Pyridine-4-one Derivatives | Acetic acid-induced writhing, Formalin test | Significant analgesic effects in models of visceral and inflammatory pain. nih.gov | nih.gov |

| Thiourea Derivatives of Naproxen | Carrageenan-induced rat paw edema, 5-LOX inhibition | Potent anti-inflammatory activity and inhibition of 5-LOX. nih.gov | nih.gov |

Antimicrobial and Antiviral Properties

The chemical space around this compound has been explored for the development of novel antimicrobial and antiviral agents.

In the antibacterial domain, a series of 1-aryl-3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanamides and propanoates were synthesized and evaluated for their activity against various bacterial strains. bohrium.com Additionally, a study on synthetic 1,3-bis(aryloxy)propan-2-amines revealed their potential as inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

With respect to antiviral research, a series of 1-heteroaryl-2-alkoxyphenyl analogs were investigated as potential inhibitors of SARS-CoV-2 replication. These compounds were identified through cell-based phenotypic screening and represent a promising avenue for the development of new antiviral therapies.

Table 3: Antimicrobial and Antiviral Activity of Selected this compound Derivatives

| Derivative Class | Activity | Target Organism(s) | Key Findings | Reference |

| 1-Aryl-3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanamides and propanoates | Antibacterial | Various bacteria | Demonstrated antibacterial activity. bohrium.com | bohrium.com |

| 1,3-Bis(aryloxy)propan-2-amines | Antibacterial | Gram-positive bacteria (including MRSA) | Showed inhibitory activity against Gram-positive pathogens. | |

| 1-Heteroaryl-2-alkoxyphenyl Analogs | Antiviral | SARS-CoV-2 | Identified as inhibitors of SARS-CoV-2 replication. |

Anticancer and Antiproliferative Investigations

A significant body of research has been dedicated to the synthesis and evaluation of this compound derivatives as potential anticancer agents. These investigations have spanned a variety of cancer types and have identified several promising classes of compounds.

One notable class is the 3-(4-fluorophenyl)-1H-pyrazole derivatives, which have been evaluated for their antiproliferative activity against prostate cancer cell lines. nih.gov Several of these compounds demonstrated potent activity and were also found to downregulate the expression of prostate-specific antigen (PSA), a key biomarker for prostate cancer. nih.gov

Imidazole (B134444) derivatives have also emerged as a promising area of research. A series of 4-acetophenone moiety-bearing functionalized imidazole derivatives were synthesized and showed cytotoxicity against human breast carcinoma, prostate carcinoma, and glioblastoma cell lines. nih.gov

Furthermore, imamine-1,3,5-triazine derivatives have been designed and synthesized, showing selective antiproliferative activity against triple-negative breast cancer cells. researchgate.netrsc.org Some of these compounds exhibited more potent activity than the established anticancer drug imatinib. rsc.org

Indolizine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have also been synthesized and evaluated for their anticancer activity against breast cancer cell lines, with some compounds showing potent cytotoxicity. ijpsdronline.com

Table 4: Anticancer and Antiproliferative Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| 3-(4-Fluorophenyl)-1H-pyrazole Derivatives | Prostate (LNCaP, PC-3) | Potent antiproliferative activity and PSA downregulation. nih.gov | nih.gov |

| Imidazole Derivatives | Breast (MDA-MB-231), Prostate (PPC-1), Glioblastoma (U-87) | Cytotoxicity against various cancer cell lines. nih.gov | nih.gov |

| Imamine-1,3,5-triazine Derivatives | Breast (MDA-MB-231) | Selective antiproliferative activity against triple-negative breast cancer. researchgate.netrsc.org | researchgate.netrsc.org |

| (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives | Breast (MCF-7) | Potent cytotoxicity against breast cancer cells. ijpsdronline.com | ijpsdronline.com |

Other Therapeutic Areas

Beyond the major areas already discussed, derivatives of this compound have been explored for other therapeutic applications.

The 3-(4-fluorophenyl)-1H-pyrazole derivatives, in addition to their anticancer properties, have been investigated as androgen receptor antagonists. nih.gov This dual activity highlights their potential for the treatment of hormone-dependent prostate cancer.

The development of atypical dopamine transporter inhibitors, as mentioned in the CNS section, also has implications for the treatment of substance abuse disorders, representing another distinct therapeutic avenue.

Furthermore, fluorinated ammonium (B1175870) salts derived from related structures have been evaluated as potential agents for PET myocardial perfusion imaging, suggesting a role for these types of compounds in cardiovascular diagnostics. researchgate.net

Structure-Activity Relationship (SAR) Studies on Derivatives

The diverse pharmacological activities of this compound derivatives have prompted numerous structure-activity relationship (SAR) studies to understand how chemical modifications influence their biological effects. These studies are crucial for the rational design of more potent and selective compounds.

For the anticancer pyrazole (B372694) derivatives , SAR studies have revealed that the nature and position of substituents on the pyrazole ring and the phenyl group are critical for activity. For example, specific substitutions can enhance antiproliferative potency and selectivity against certain cancer cell lines. nih.gov

In the case of the imidazole-based anticancer agents , the substitution pattern on the imidazole ring and the nature of the appended aryl groups have been shown to significantly impact cytotoxicity. nih.gov

For the imamine-1,3,5-triazine derivatives , SAR analysis has demonstrated that modifications to the amine substituents on the triazine core can lead to significant improvements in antiproliferative activity against breast cancer cells. researchgate.netrsc.org

Regarding the anti-inflammatory triazole derivatives , the nature of the substituents at various positions of the triazole ring has been correlated with their anti-inflammatory and analgesic potency. nih.gov

These SAR studies, taken together, provide a valuable framework for the future design and optimization of this compound derivatives for a wide range of therapeutic applications.

Systemic Modification of the Propanamine Chain

The three-carbon propyl chain and the terminal primary amine of this compound are critical determinants of its pharmacological profile. Modifications to this chain, including alterations in length, branching, and the introduction of various functional groups, can significantly impact receptor affinity, selectivity, and functional activity.

Research on related phenethylamines and phenylpropanolamines has shown that the length of the alkyl chain is a crucial factor. For instance, in the context of monoamine transporter inhibitors, an optimal chain length is often observed for potent activity. While specific data on this compound is limited, trends from analogous series suggest that both shortening the chain to an ethyl or extending it to a butyl group can alter the potency and selectivity profile. For instance, studies on cannabimimetic indoles have demonstrated that an alkyl chain of at least three carbons is necessary for high-affinity binding to cannabinoid receptors, with optimal binding seen with a five-carbon chain. nih.gov

N-alkylation of the primary amine is a common strategy to modulate activity. The introduction of small alkyl groups, such as a methyl or ethyl group, can influence a compound's interaction with its target protein and may alter its metabolic stability. In many classes of psychoactive compounds, N-methylation can shift the selectivity profile or convert an agonist into an antagonist, or vice versa. For example, in a series of N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphans, the N-phenethyl analogue exhibited significantly higher affinity for the µ-opioid receptor compared to the N-methyl derivative. nih.govnih.gov

The introduction of branching on the propanamine chain, such as the addition of a methyl group at the α, β, or γ positions, can introduce chirality and steric hindrance, which can profoundly affect biological activity. For example, α-methylation of phenethylamines is a well-known modification that can increase stimulant properties and confer resistance to metabolism by monoamine oxidase (MAO). wikipedia.org

Cyclization of the propanamine side chain, for instance, by incorporating it into a piperidine or pyrrolidine (B122466) ring, is another important modification. This strategy reduces the conformational flexibility of the molecule, which can lead to an increase in receptor affinity and selectivity by locking the molecule into a more favorable bioactive conformation. Such modifications have been explored in the development of atypical dopamine transporter (DAT) inhibitors. nih.gov

| Modification | Anticipated Effect on Biological Activity (based on related compounds) | Rationale |

| Chain Length Variation | Altered potency and selectivity | Optimal chain length is often required for fitting into the binding pocket of a receptor. |

| N-Alkylation | Modified receptor affinity, selectivity, and metabolic stability | The size and nature of the N-substituent can influence key interactions with the receptor and affect metabolism. |

| α-Methylation | Increased stimulant properties and resistance to MAO | The α-methyl group can enhance interactions with certain receptors and sterically hinder enzymatic degradation. |

| Side-Chain Cyclization | Increased receptor affinity and selectivity | Reduces conformational flexibility, locking the molecule in a bioactive conformation. |

Table 1: Anticipated Effects of Propanamine Chain Modifications on the Biological Activity of this compound.

Substituent Effects on the Fluorophenyl Moiety

The 4-fluorophenyl group is a key feature of this compound, and modifications to this aromatic ring can have a significant impact on the compound's pharmacological properties. The fluorine atom at the para position influences the electronic properties of the phenyl ring and can play a crucial role in binding to target proteins, as well as affecting metabolic stability and bioavailability. ontosight.ai

The position of the fluorine substituent is critical. Moving the fluorine from the para to the meta or ortho position can alter the molecule's electronic distribution and steric profile, leading to changes in receptor affinity and selectivity. Studies on halogenated phenylethanolamines and phenoxypropanolamines have shown that the position of halogen substitution significantly affects their beta-adrenolytic and beta-mimetic effects. nih.gov For instance, 2,5-dihalogenated compounds were found to be more potent beta-receptor blockers than their 2,4-dihalogenated or 3,4-dihalogenated counterparts. nih.gov

The introduction of additional substituents on the phenyl ring can further modulate the compound's activity. For example, adding electron-donating groups (like methoxy) or electron-withdrawing groups (like trifluoromethyl) can fine-tune the electronic properties of the ring and introduce new points of interaction with the receptor. In a study of phenethylamine (B48288) derivatives binding to the 5-HT2A receptor, it was found that alkyl or halogen groups at the para position of the phenyl ring generally maintained or enhanced affinity, whereas alkoxy or nitro groups tended to decrease it. biomolther.orgnih.gov

The nature and position of these substituents can also influence the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier and reach its target in the central nervous system. Aromatic and amine substituent effects have been shown to significantly alter the apparent lipophilicity of related N-[(2-pyrrolidinyl)methyl]-substituted benzamides. nih.gov

| Modification | Anticipated Effect on Biological Activity (based on related compounds) | Rationale |

| Positional Isomerism of Fluorine | Altered receptor affinity and selectivity | The position of the fluorine atom affects the molecule's electronic and steric properties, influencing its interaction with the receptor binding site. |

| Additional Phenyl Substituents | Modulated potency, selectivity, and pharmacokinetic properties | Electron-donating or withdrawing groups alter the electronic nature of the phenyl ring and can introduce new interactions with the receptor. |

| Halogen Substitution (Cl, Br) | Varied effects on affinity and selectivity | Different halogens have distinct sizes and electronic properties that can lead to different binding interactions. |

Table 2: Anticipated Effects of Fluorophenyl Moiety Modifications on the Biological Activity of this compound.

Conformation-Activity Relationships

The biological activity of flexible molecules like this compound is intrinsically linked to their three-dimensional conformation. The molecule can adopt various spatial arrangements due to the free rotation around its single bonds. The specific conformation that binds to a biological target is known as the bioactive conformation. Understanding the relationship between a molecule's conformational preferences and its activity is crucial for rational drug design.

Computational studies on related phenethylamines have indicated that they often adopt an extended conformation. biomolther.org However, the presence of substituents on the phenyl ring and the alkyl chain can influence the preferred conformation. The fluorine atom in this compound, for example, can engage in specific interactions that may favor certain conformations.

The torsional angles of the propyl chain relative to the phenyl ring are particularly important. These angles determine the spatial orientation of the terminal amine group, which is often a key pharmacophoric element responsible for crucial interactions with the receptor, such as forming a salt bridge with an acidic residue in the binding pocket.

By studying the conformational preferences of a series of analogs and correlating them with their biological activities, a conformation-activity relationship can be established. This can provide insights into the shape of the receptor's binding site and guide the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity. For instance, the cyclization of the propanamine side chain, as mentioned earlier, is a practical application of this principle, as it restricts the molecule's conformational freedom. nih.govfrontiersin.org

| Conformational Feature | Influence on Biological Activity | Rationale |